molecular formula C14H23ClN2O2 B12509473 4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride

4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride

Katalognummer: B12509473
Molekulargewicht: 286.80 g/mol
InChI-Schlüssel: GOFLZXNCKXQVSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride is a chemical compound with the molecular formula C14H23ClN2O2. It is primarily used for research purposes and has applications in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride involves several steps. One common method includes the reaction of 4-methoxyaniline with 3-chloropropylpyrrolidine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an amine .

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride is unique due to its specific substituents and the presence of the pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C14H23ClN2O2

Molekulargewicht

286.80 g/mol

IUPAC-Name

4-methoxy-3-(3-pyrrolidin-1-ylpropoxy)aniline;hydrochloride

InChI

InChI=1S/C14H22N2O2.ClH/c1-17-13-6-5-12(15)11-14(13)18-10-4-9-16-7-2-3-8-16;/h5-6,11H,2-4,7-10,15H2,1H3;1H

InChI-Schlüssel

GOFLZXNCKXQVSK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)N)OCCCN2CCCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.